molecular formula C26H32N6O2S B11252340 2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11252340
M. Wt: 492.6 g/mol
InChI Key: SCFWONHPESFGBP-UHFFFAOYSA-N
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Description

2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with biphenylsulfonyl and methylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then functionalized through a series of nucleophilic substitution reactions. The biphenylsulfonyl group can be introduced via sulfonylation reactions, while the piperazine moieties are added through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenylsulfonyl group may play a key role in binding to these targets, while the piperazine moieties could enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents. For example:

    2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound has a phenyl group instead of a biphenylsulfonyl group, which may affect its binding properties and biological activity.

    2-(4-Methylpiperazin-1-yl)pyrimidine: This compound lacks the biphenylsulfonyl group, which could result in different chemical and biological properties.

The uniqueness of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C26H32N6O2S

Molecular Weight

492.6 g/mol

IUPAC Name

4-methyl-6-(4-methylpiperazin-1-yl)-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C26H32N6O2S/c1-21-20-25(30-14-12-29(2)13-15-30)28-26(27-21)31-16-18-32(19-17-31)35(33,34)24-10-8-23(9-11-24)22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3

InChI Key

SCFWONHPESFGBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCN(CC5)C

Origin of Product

United States

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